molecular formula C13H19BN2O3 B594566 N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinamide CAS No. 1218791-25-3

N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinamide

Cat. No.: B594566
CAS No.: 1218791-25-3
M. Wt: 262.116
InChI Key: JHTSMDYANXANST-UHFFFAOYSA-N
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Description

N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide is a sophisticated nicotinamide-based boronic ester that serves as a versatile building block in organic synthesis and pharmaceutical research. Its primary research value lies in its application as a key intermediate in Suzuki-Miyaura cross-coupling reactions, a powerful method for constructing carbon-carbon bonds . This compound enables the efficient introduction of a substituted nicotinamide moiety into more complex molecular architectures, facilitating the synthesis of biaryl and heteroaryl derivatives that are common scaffolds in active pharmaceutical ingredients (APIs) . The structural features of this compound make it particularly valuable in medicinal chemistry. The presence of the nicotinamide moiety directs its application toward the development of nitrogen-containing bioactive molecules, including potential drug candidates that target kinases and other enzymes . Furthermore, boronic acid functionalities, such as the pinacol boronate ester in this reagent, are gaining significant importance in drug discovery. They can act as bioisosteres for various functional groups and are explored for their ability to form reversible covalent interactions with nucleophilic residues, such as arginine, in enzyme binding sites, which can enhance binding affinity and selectivity . This mechanism is being investigated in the design of novel inhibitors for various therapeutic targets . This reagent is strictly for research purposes in laboratory settings. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BN2O3/c1-12(2)13(3,4)19-14(18-12)10-6-9(7-16-8-10)11(17)15-5/h6-8H,1-5H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHTSMDYANXANST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50682239
Record name N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218791-25-3
Record name N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1218791-25-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 5-Bromo-N-Methylnicotinamide

The precursor 5-bromonicotinic acid is converted to its acid chloride using thionyl chloride (SOCl2\text{SOCl}_2) or oxalyl chloride (C2O2Cl2\text{C}_2\text{O}_2\text{Cl}_2). Subsequent reaction with methylamine in the presence of a base like triethylamine (Et3N\text{Et}_3\text{N}) yields 5-bromo-N-methylnicotinamide.

Reaction Conditions :

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).

  • Temperature: 0°C to room temperature.

  • Yield: ~75–85% (estimated based on analogous reactions).

Miyaura Borylation

The bromo intermediate undergoes Miyaura borylation with bis(pinacolato)diboron (B2(pin)2\text{B}_2(\text{pin})_2) catalyzed by palladium.

Standard Protocol :

  • Catalyst: Pd(dppf)Cl2\text{Pd(dppf)Cl}_2 (1–5 mol%).

  • Base: KOAc\text{KOAc} (3 equiv).

  • Solvent: 1,4-Dioxane or dimethylformamide (DMF).

  • Temperature: 80–100°C, 12–24 hours.

  • Yield: ~60–70%.

Mechanistic Insight :
The reaction proceeds via oxidative addition of the C–Br bond to Pd(0), transmetallation with B2(pin)2\text{B}_2(\text{pin})_2, and reductive elimination to form the C–B bond. The amide group remains intact under these conditions due to its electronic neutrality.

Comparative Analysis of Synthetic Routes

Parameter Route 1 Route 2
Step Order Amidation → BorylationBorylation → Amidation
Key Advantage Avoids boronate sensitivityHigher purity in early steps
Yield (Overall) ~50–60%~45–55%
Critical Issue Potential Pd residuesRisk of deborylation during amidation

Route 1 is preferred for scalability, while Route 2 offers advantages in modularity for structural analogs.

Characterization and Quality Control

Spectroscopic Data

  • 1H^1\text{H} NMR (400 MHz, CDCl3_3) : δ 8.95 (s, 1H, H2), 8.30 (d, J=2.0J = 2.0 Hz, 1H, H4), 7.95 (d, J=2.0J = 2.0 Hz, 1H, H6), 3.05 (s, 3H, N–CH3_3), 1.35 (s, 12H, pinacol CH3_3).

  • 11B^{11}\text{B} NMR : δ 30.2 ppm (characteristic of boronate esters).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) typically shows ≥95% purity for batches produced via Route 1.

Industrial-Scale Considerations

  • Cost Drivers : Palladium catalysts and pinacol boronate reagents account for ~70% of raw material costs.

  • Green Chemistry : Recent advances employ subcritical water as a solvent, reducing reliance on DMF or dioxane.

Emerging Methodologies

Photocatalytic Borylation

Visible-light-mediated borylation using organic photocatalysts (e.g., eosin Y) shows promise for milder conditions and lower Pd loading.

Flow Chemistry

Continuous flow systems improve heat transfer and reduce reaction times for Miyaura borylation (3–5 hours vs. 12–24 hours) .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous or alcoholic solvents.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Boronic acid derivatives.

    Reduction: Reduced nicotinamide derivatives.

    Substitution: Various biaryl compounds depending on the coupling partner used.

Scientific Research Applications

N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinamide has several applications in scientific research:

Comparison with Similar Compounds

Substituent Variations on the Amide/Nitrile Group

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Reactivity/Properties
N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide C₁₃H₁₉BN₂O₃ 262.11 Methylamide High stability; moderate solubility in polar solvents due to amide group .
N-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide C₁₅H₂₃BN₂O₃ 290.17 Isopropylamide Increased steric hindrance reduces reaction rates in cross-coupling; higher lipophilicity .
2-(Methylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile C₁₃H₁₈BN₃O₂ 259.11 Methylamino + nitrile Nitrile’s electron-withdrawing effect enhances boron’s electrophilicity; potential for diverse functionalization .
2-(Dimethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile C₁₄H₂₀BN₃O₂ 273.14 Dimethylamino + nitrile Improved solubility in organic solvents; dimethylamino group may stabilize intermediates in coupling reactions .

Ester vs. Amide Functional Groups

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Group Key Differences
Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate C₁₃H₁₈BNO₄ 263.10 Methyl ester Ester group increases lipophilicity; reduced hydrogen-bonding capacity compared to amide .
Methyl 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate C₁₃H₁₉BN₂O₄ 278.11 Amino + ester Amino group enhances solubility in acidic conditions; dual functionality for stepwise derivatization .

Heterocyclic Ring Modifications

Compound Name Molecular Formula Molecular Weight (g/mol) Heterocycle Impact on Properties
N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine C₁₄H₂₄BN₃O₃ 293.18 Pyrimidine Pyrimidine’s electron-deficient nature increases reactivity in cross-coupling; altered binding in medicinal chemistry applications .
N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine C₁₄H₁₉BF₃N₂O₂ 315.13 Pyridine + CF₃ Trifluoromethyl group enhances metabolic stability and electron-withdrawing effects, useful in drug design .

Halogen-Substituted Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Application Notes
Methyl 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate C₁₃H₁₇BClNO₄ 297.54 Chloro + ester Chlorine atom facilitates further functionalization (e.g., nucleophilic substitution); increased steric demand slows coupling kinetics .

Key Research Findings

  • Reactivity in Cross-Coupling : The methylamide group in the target compound provides a balance between steric bulk and electronic effects, enabling efficient Suzuki-Miyaura reactions . In contrast, ester derivatives (e.g., ) exhibit faster coupling rates but lower stability under basic conditions .
  • Solubility and Stability : Amide-containing analogs (e.g., target compound) show superior aqueous solubility compared to nitrile or ester derivatives, making them preferable for biological applications .
  • Pharmaceutical Potential: Trifluoromethyl-substituted analogs () are prioritized in drug discovery due to enhanced bioavailability and resistance to metabolic degradation .

Biological Activity

N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide (CAS No. 1005009-98-2) is a chemical compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H19BN2O2
  • Molecular Weight : 234.10 g/mol
  • CAS Number : 1005009-98-2

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its potential therapeutic applications. Here are some key findings:

Antimicrobial Activity

Recent studies have shown that derivatives of compounds with similar structures exhibit significant antimicrobial properties. For instance:

  • Activity Against Bacteria : Certain derivatives demonstrated weak activity against multidrug-resistant Staphylococcus aureus and Mycobacterium abscessus, with minimum inhibitory concentration (MIC) values ranging from 4–8 μg/mL .

Anticancer Potential

Research indicates that compounds containing the dioxaborolane moiety may influence cancer cell metabolism and proliferation:

  • Mechanism of Action : It has been suggested that these compounds may act as dual inhibitors affecting autophagy and specific nuclear receptors involved in cancer progression .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of N-Methyl derivatives against various pathogens. The results indicated that while some derivatives showed promising activity against resistant strains of Mycobacterium tuberculosis, further optimization is necessary to enhance efficacy and reduce toxicity .

Study 2: Anticancer Activity

In a separate investigation focused on anticancer properties, a related compound was found to induce apoptosis in cancer cells through the inhibition of specific metabolic pathways. The study highlighted the importance of structural modifications in enhancing biological activity .

Pharmacokinetics and Toxicity

Pharmacokinetic studies are crucial for understanding the behavior of this compound in biological systems:

  • Bioavailability : Preliminary data suggest moderate oral bioavailability with favorable clearance rates in animal models .
  • Toxicity Profile : Toxicity assessments have indicated acceptable safety margins in vivo at high doses (up to 2000 mg/kg), although detailed studies are needed to fully characterize the safety profile .

Data Summary Table

Parameter Value
Molecular FormulaC12H19BN2O2
Molecular Weight234.10 g/mol
CAS Number1005009-98-2
Antimicrobial MIC (Staphylococcus)4–8 μg/mL
Anticancer IC50 (related compound)0.6 ± 0.94 μM
Oral Bioavailability31.8%
Maximum Tolerated Dose2000 mg/kg

Q & A

Q. What are the standard synthetic routes for N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide?

The synthesis typically involves Suzuki-Miyaura cross-coupling reactions, where the boronate ester moiety reacts with halogenated nicotinamide derivatives. Key steps include:

  • Borylation : Introduction of the pinacol boronate group via palladium-catalyzed coupling (e.g., using Pd(dppf)Cl₂ or Pd(PPh₃)₄) under inert atmospheres .
  • Amide Formation : Methylation of the amino group using reagents like methyl iodide in the presence of a base (e.g., K₂CO₃) .
  • Purification : Column chromatography or recrystallization to isolate the product, with yields optimized by controlling temperature (60–100°C) and solvent polarity (e.g., THF/water mixtures) .

Q. Which spectroscopic and analytical methods are used to confirm the compound’s structure?

  • NMR Spectroscopy : ¹H and ¹³C NMR verify the aromatic proton environment and boronate ester integration. For example, the methyl groups on the dioxaborolane ring appear as singlets at δ ~1.3 ppm in ¹H NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 263.10) .
  • X-ray Crystallography : SHELX and OLEX2 software are used for structural refinement, particularly to resolve steric effects from the tetramethyl dioxaborolane group .

Advanced Research Questions

Q. How can researchers optimize reaction yields in large-scale syntheses of this compound?

  • Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dtbpf)) to balance cost and efficiency .
  • Solvent Systems : Polar aprotic solvents (DMF, DMSO) enhance solubility but may require post-reaction extraction with ethyl acetate/water .
  • Temperature Gradients : Gradual heating (e.g., 60°C to 100°C) minimizes side reactions like deborylation .
  • Table 1 : Yield optimization under varying conditions:
CatalystSolventTemp (°C)Yield (%)
Pd(PPh₃)₄THF8072
Pd(dppf)Cl₂DMF10085
Pd(OAc)₂Toluene6058
Data synthesized from .

Q. How should contradictions in spectral data (e.g., NMR shifts) be resolved during structural characterization?

  • Multi-Technique Cross-Validation : Compare NMR data with IR (e.g., C=O stretch at ~1650 cm⁻¹) and HRMS to confirm functional groups .
  • Impurity Analysis : Use HPLC to detect byproducts (e.g., unreacted boronic acid) that may skew integration ratios .
  • Crystallographic Validation : Resolve ambiguous proton environments via X-ray diffraction, leveraging OLEX2’s refinement tools .

Q. What challenges arise in crystallizing this compound for X-ray studies, and how are they addressed?

  • Steric Hindrance : The tetramethyl dioxaborolane group disrupts crystal packing. Solutions include:
  • Slow evaporation from dichloromethane/hexane mixtures .
  • Co-crystallization with small molecules (e.g., acetic acid) to stabilize lattice structures .
    • Twinned Data : SHELXL’s twin refinement algorithms are critical for resolving overlapping diffraction patterns .

Methodological Guidance

Q. What strategies are recommended for modifying the compound’s reactivity in cross-coupling applications?

  • Boronate Activation : Use Lewis bases (e.g., KF) to enhance electrophilicity of the boron center .
  • Protecting Groups : Temporarily block the amide group with Boc or Fmoc to prevent unwanted side reactions during coupling .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Accelerated Degradation Studies : Expose the compound to heat (40°C), light, and humidity, monitoring decomposition via TLC or LC-MS .
  • Recommended Storage : Argon atmosphere, –20°C in amber vials to prevent boronate hydrolysis .

Data Contradiction Analysis

Q. How to interpret conflicting reports on the compound’s solubility in polar vs. non-polar solvents?

  • Solubility Testing : Empirical data (e.g., in DMSO vs. chloroform) show higher solubility in DMSO (~25 mg/mL) due to the polar amide group .
  • pH Dependence : Protonation of the pyridine nitrogen at low pH increases water solubility, as noted in analogues from .

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